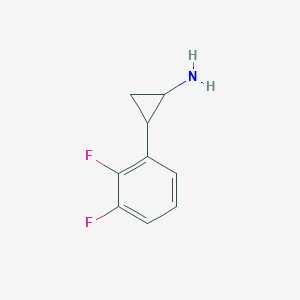

2-(2,3-Difluorophenyl)cyclopropan-1-amine

Description

Significance of Cyclopropane (B1198618) Derivatives in Organic Synthesis

Cyclopropane derivatives are a vital class of compounds in organic synthesis, prized for the unique reactivity imparted by their three-membered ring structure. The significant ring strain, with C-C bond angles compressed to 60°, makes these bonds susceptible to cleavage, enabling a variety of ring-opening reactions that are synthetically useful. cymitquimica.com This inherent reactivity allows cyclopropanes to serve as versatile building blocks for constructing more complex carbo- and heterocyclic structures.

The cyclopropylamine (B47189) moiety, which combines the strained ring with a basic and nucleophilic amine group, is particularly valuable. cymitquimica.comenamine.net These compounds are recognized as important synthetic intermediates and are present in a diverse array of biologically active molecules. enamine.net Their unique steric and electronic properties make them useful in designing therapeutic agents, including antidepressants and anticancer compounds, as well as agrochemicals. cymitquimica.comnih.gov The development of methods to synthesize cyclopropylamines, such as the Kulinkovich reaction, metal-catalyzed cyclopropanation, and the Curtius rearrangement, has been a significant area of research, highlighting their importance to the chemical sciences. enamine.net

Role of Fluorine Substitution in Aromatic Systems within Chemical Research

The introduction of fluorine atoms into aromatic systems is a widely used strategy in medicinal chemistry and materials science to modulate molecular properties. Fluorine is the most electronegative element and has a van der Waals radius comparable to that of hydrogen, allowing it to act as a bioisostere for hydrogen while profoundly altering the electronic nature of the parent molecule.

Key effects of fluorine substitution include:

Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. This increased stability can block metabolic pathways, such as aromatic hydroxylation by cytochrome P450 enzymes, leading to longer drug retention and increased efficacy. daicelpharmastandards.com

Modulation of Physicochemical Properties: Fluorination can alter a molecule's lipophilicity, which affects its ability to cross cell membranes. daicelpharmastandards.com It also creates a significant molecular dipole and can influence the acidity (pKa) of nearby functional groups through strong inductive electron withdrawal.

Receptor Binding: The altered electronic distribution and conformation caused by fluorine substitution can lead to enhanced binding affinity and selectivity for biological targets.

The presence of two fluorine atoms, as in a difluorophenyl group, further amplifies these effects, making such motifs valuable for fine-tuning the properties of research compounds and potential drug candidates. cymitquimica.com

Overview of 2-(2,3-Difluorophenyl)cyclopropan-1-amine as a Research Subject

This compound is a chemical compound that embodies the characteristics of both cyclopropylamines and fluorinated aromatic systems. It serves primarily as a specialized building block and intermediate in synthetic organic chemistry. cymitquimica.com While its 3,4-difluoro isomer is more prominently cited in the literature as a key intermediate for the antiplatelet agent Ticagrelor, the 2,3-difluoro isomer is also recognized as a related compound in this area of research.

The compound is typically handled as a hydrochloride salt (CAS Number: 1354951-34-0) to improve its stability and solubility in aqueous media for research applications. cymitquimica.com Its structure, featuring the reactive cyclopropylamine core and an electronically modified difluorophenyl ring, makes it a subject of interest for the synthesis of novel molecules, particularly within pharmaceutical and medicinal chemistry research programs. cymitquimica.com The specific placement of fluorine atoms at the 2- and 3-positions of the phenyl ring provides a distinct electronic and steric profile compared to other isomers, offering a different set of tools for chemists designing complex target molecules.

Chemical Compound Data

| Property | Value | Source(s) |

| Compound Name | This compound Hydrochloride | cymitquimica.com |

| CAS Number | 1354951-34-0 | cymitquimica.com |

| Molecular Formula | C₉H₉F₂N · HCl | cymitquimica.comdaicelpharmastandards.com |

| Molecular Weight | 205.63 g/mol | cymitquimica.com |

| Synonyms | Cyclopropanamine, 2-(2,3-difluorophenyl)-, hydrochloride (1:1) | cymitquimica.comdaicelpharmastandards.com |

Structure

3D Structure

Properties

Molecular Formula |

C9H9F2N |

|---|---|

Molecular Weight |

169.17 g/mol |

IUPAC Name |

2-(2,3-difluorophenyl)cyclopropan-1-amine |

InChI |

InChI=1S/C9H9F2N/c10-7-3-1-2-5(9(7)11)6-4-8(6)12/h1-3,6,8H,4,12H2 |

InChI Key |

MCABSRDMAUTFDE-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C1N)C2=C(C(=CC=C2)F)F |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Retrosynthetic Analysis of the 2-(2,3-Difluorophenyl)cyclopropan-1-amine Scaffold

A retrosynthetic analysis of the target molecule, this compound, reveals several potential disconnections. The primary bond formations to consider are the construction of the cyclopropane (B1198618) ring and the introduction of the amine functionality.

A logical disconnection of the carbon-nitrogen bond suggests a precursor such as a cyclopropyl (B3062369) carboxylic acid, which can be converted to the amine via a Curtius, Hofmann, or Schmidt rearrangement. Alternatively, the amine could be introduced by the reduction of a nitrocyclopropane (B1651597) or an azide (B81097) derivative.

Disconnecting the cyclopropane ring itself leads back to a substituted styrene (B11656), specifically 2,3-difluorostyrene (B2865473). This olefin can then undergo a cyclopropanation reaction to form the three-membered ring. The specific reagents and catalysts used in this step will determine the stereochemical outcome of the product. These retrosynthetic pathways form the basis for the synthetic strategies discussed in the following sections.

Classical Synthetic Routes to Cyclopropylamines

The synthesis of cyclopropylamines can be broadly categorized into two approaches: the formation of the cyclopropane ring from an olefinic precursor, followed by functional group manipulation to install the amine, or the derivatization of a pre-existing cyclopropane-containing molecule.

Approaches Involving Cyclopropanation of Olefins

The cyclopropanation of alkenes is a cornerstone of cyclopropane synthesis. For the preparation of this compound, the key starting material is 2,3-difluorostyrene.

The Simmons-Smith reaction is a well-established method for the stereospecific conversion of alkenes to cyclopropanes. nih.govwikipedia.org It typically involves the use of a zinc-copper couple and diiodomethane (B129776) (CH₂I₂) to generate an organozinc carbenoid intermediate, which then reacts with the alkene. wikipedia.org The reaction is known for its reliability and tolerance of various functional groups. masterorganicchemistry.com

The classical Simmons-Smith reaction proceeds via a concerted mechanism, resulting in syn-addition to the double bond, thus preserving the stereochemistry of the starting alkene. masterorganicchemistry.com For the synthesis of the target molecule, 2,3-difluorostyrene would be treated with the Simmons-Smith reagent to yield 1-(2,3-difluorophenyl)cyclopropane. Subsequent functionalization would be required to introduce the amine group.

Modifications to the original Simmons-Smith protocol have been developed to enhance reactivity and selectivity. The Furukawa modification, which utilizes diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, is a notable example. wikipedia.org This variant often provides higher yields and cleaner reactions.

| Variant | Reagents | Key Features | Reference |

|---|---|---|---|

| Classical Simmons-Smith | Zn-Cu, CH₂I₂ | Stereospecific, reliable, tolerates many functional groups. | wikipedia.org |

| Furukawa Modification | Et₂Zn, CH₂I₂ | Often gives higher yields and cleaner reactions than the classical method. | wikipedia.org |

| Charette Asymmetric Cyclopropanation | Et₂Zn, CH₂I₂, Chiral Ligand | Enables enantioselective synthesis of cyclopropanes. | harvard.edu |

Transition metal catalysts, particularly those based on rhodium, are powerful tools for cyclopropanation reactions, often utilizing diazo compounds as carbene precursors. wikipedia.org Rhodium(II) carboxylate complexes, such as rhodium(II) acetate, are commonly employed to catalyze the decomposition of a diazo compound and the subsequent transfer of the carbene moiety to an alkene. wikipedia.orgnih.gov

For the synthesis of a precursor to this compound, 2,3-difluorostyrene could be reacted with a suitable diazo compound in the presence of a rhodium catalyst. wikipedia.org A key advantage of this method is the ability to introduce functionality directly into the cyclopropane ring by using substituted diazo compounds. For instance, using ethyl diazoacetate would lead to a cyclopropyl ester, which can then be converted to the desired amine.

The mechanism of rhodium-catalyzed cyclopropanation is believed to involve the formation of a metal-carbene intermediate, which then undergoes a concerted addition to the alkene. wikipedia.org This process is also stereospecific with respect to the alkene geometry. Furthermore, the use of chiral rhodium catalysts can facilitate highly enantioselective cyclopropanations. wikipedia.orgnsf.gov

| Catalyst Type | Carbene Precursor | Typical Reaction Conditions | Key Features | Reference |

|---|---|---|---|---|

| Rhodium(II) Acetate | Ethyl diazoacetate | Inert solvent (e.g., DCM, Toluene), Room Temperature | Efficient for a wide range of alkenes. | nih.gov |

| Chiral Rhodium(II) Carboxamidates | Diazoacetates | Low catalyst loading, controlled addition of diazo compound | High enantioselectivity. | nih.gov |

Derivatization of Precursor Compounds

An alternative strategy involves the formation of the cyclopropane ring with a functional group that can be readily converted into an amine.

The reduction of a nitro group offers a direct route to a primary amine. In this approach, a nitro-substituted cyclopropane is first synthesized and then reduced to the corresponding aminocyclopropane. nih.gov The synthesis of the required 1-nitro-2-(2,3-difluorophenyl)cyclopropane intermediate can be achieved through the reaction of 2,3-difluorostyrene with a suitable nitrating cyclopropanating agent. nih.gov

One common method for the synthesis of nitrocyclopropanes is the reaction of an alkene with a nitrodiazomethane precursor in the presence of a rhodium(II) catalyst. nih.gov Alternatively, Michael addition of a nitromethane (B149229) anion to an activated alkene followed by an intramolecular cyclization can also yield nitrocyclopropanes. beilstein-journals.org

Once the nitrocyclopropane is obtained, it can be reduced to the amine using various reducing agents. Standard conditions for the reduction of nitroarenes, such as catalytic hydrogenation (e.g., H₂, Pd/C) or the use of metal catalysts in the presence of a hydrogen source (e.g., Fe/HCl, SnCl₂/HCl), are often applicable to nitrocyclopropanes. rsc.org The choice of reducing agent can be critical to avoid the opening of the strained cyclopropane ring.

| Reducing Agent | Typical Conditions | Advantages | Reference |

|---|---|---|---|

| H₂, Pd/C | Methanol or Ethanol solvent, room temperature to mild heating | Clean reaction, high yield. | rsc.org |

| Fe, HCl | Ethanol/water mixture, reflux | Cost-effective, readily available reagents. | rsc.org |

| SnCl₂·2H₂O | Ethanol, reflux | Milder conditions, good for sensitive substrates. | nih.gov |

Hofmann Rearrangement of Cyclopropanecarboxamide (B1202528) Derivatives

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.org The reaction typically proceeds by treating the amide with bromine and a strong base, like sodium hydroxide (B78521), to form an isocyanate intermediate, which is then hydrolyzed to the amine. wikipedia.orgmasterorganicchemistry.com

This method is a key step in the synthesis of substituted phenylcyclopropylamines. google.comsemanticscholar.orggoogle.com In a representative synthesis pathway for the analogous (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, the corresponding trans-2-(3,4-difluorophenyl)cyclopropanecarboxamide is subjected to Hofmann degradation conditions. semanticscholar.orggoogle.com The process involves treating the carboxamide with an aqueous solution of sodium hydroxide and sodium hypochlorite (B82951). guidechem.com The reaction mixture is heated to facilitate the rearrangement and subsequent hydrolysis of the isocyanate to yield the desired cyclopropylamine (B47189). guidechem.com This transformation is a critical final step after the cyclopropane ring and its stereochemistry have been established. google.comsemanticscholar.org

Table 1: Example of Hofmann Rearrangement Conditions for a Difluorophenylcyclopropanecarboxamide Derivative Note: This data is for the analogous 3,4-difluoro isomer and serves as an illustrative example.

| Parameter | Value | Reference |

| Starting Material | (1R,2R)-2-(3,4-difluorophenyl)-1-cyclopropanecarboxamide | guidechem.com |

| Reagents | Sodium hydroxide (30% aq. solution), Sodium hypochlorite (12% aq. solution) | guidechem.com |

| Conditions | Stirred at 30°C for 14 hours, then 40°C for 2 hours | guidechem.com |

| Product | (1R,2S)-2-(3,4-difluorophenyl)-1-cyclopropanamine | guidechem.com |

| Yield | 89% | guidechem.com |

Curtius Rearrangement Strategies

The Curtius rearrangement provides an alternative route to amines from carboxylic acids via an acyl azide intermediate. masterorganicchemistry.comorganic-chemistry.org The carboxylic acid is first converted to an acyl azide, often using reagents like diphenylphosphoryl azide (DPPA). orgsyn.org Upon heating, the acyl azide rearranges to an isocyanate, losing nitrogen gas in the process. organic-chemistry.org This isocyanate can then be trapped with water or acid to hydrolyze it to the target primary amine. guidechem.comorganic-chemistry.org

This strategy is particularly noted for its mild conditions and tolerance of various functional groups, with full retention of stereochemistry at the migrating group. organic-chemistry.org In the context of synthesizing difluorophenylcyclopropylamine derivatives, a trans-cyclopropanecarboxylic acid is the precursor. google.com For example, (1R,2R)-2-(3,4-difluorophenyl)cyclopropane carboxylic acid can be treated with DPPA and a base like triethylamine (B128534) in a solvent such as toluene. guidechem.com Heating this mixture induces the rearrangement to the isocyanate, which is subsequently hydrolyzed with aqueous acid to afford the (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine. guidechem.comgoogle.com A significant drawback of this method on an industrial scale can be the use of potentially explosive azide reagents. google.com

Stereoselective Synthesis of this compound Isomers

Achieving the correct stereochemistry is critical, and several asymmetric strategies are employed to synthesize specific isomers of this compound.

Asymmetric Synthetic Routes

Chiral Auxiliary-Mediated Approaches (e.g., L-menthol derivatives)

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered. wikipedia.org For the synthesis of chiral cyclopropanes, derivatives of L-menthol can be employed.

In a documented synthesis of the related (1R,2R)-2-(3,4-difluorophenyl)-cyclopropanecarboxylic acid, L-menthol is used to control the stereochemistry of the cyclopropanation step. googleapis.com The synthesis begins by forming an ester between (E)-3-(3,4-difluorophenyl)-2-propenoic acid and L-menthol. googleapis.com This α,β-unsaturated ester then undergoes a cyclopropanation reaction. The steric bulk of the L-menthol group directs the incoming reagent to the opposite face of the double bond, leading to a diastereomerically enriched cyclopropyl ester product. harvard.edu Subsequent hydrolysis of the ester removes the chiral auxiliary and provides the enantiomerically enriched cyclopropanecarboxylic acid, which can then be converted to the target amine via methods like the Hofmann or Curtius rearrangements. googleapis.com

Asymmetric Reduction Methods

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. organic-chemistry.orgresearchgate.netwikipedia.orgchem-station.com The reaction employs a chiral oxazaborolidine catalyst, derived from proline, in combination with a borane (B79455) source such as Borane-Tetrahydrofuran (BH₃•THF) or Borane-N,N-Diethylaniline. google.comorganic-chemistry.org

This method is a cornerstone of the synthetic route to intermediates for the drug Ticagrelor, establishing the required stereochemistry early in the process. semanticscholar.orggoogle.com The synthesis starts with the Friedel-Crafts acylation of 1,2-difluorobenzene (B135520) to produce a chloroketone. This ketone is the substrate for the CBS reduction. Using an (S)-oxazaborolidine catalyst and a borane complex (e.g., Borane-N,N-diethylaniline), the ketone is asymmetrically reduced to the corresponding (S)-chloroalcohol with high enantioselectivity. google.com This chiral alcohol is then used in a subsequent cyclopropanation reaction, where its stereochemistry directs the formation of the trans-cyclopropane ring. google.comgoogle.com The resulting ester is then carried forward through ammonolysis and Hofmann degradation to yield the final (1R,2S)-amine. google.comsemanticscholar.org

Table 2: Key Steps in the Asymmetric Synthesis of a Difluorophenylcyclopropylamine via CBS Reduction Note: This data is for the analogous 3,4-difluoro isomer and serves as an illustrative example.

| Step | Substrate | Reagents/Catalyst | Product | Yield/Purity | Reference |

| CBS Reduction | 2-chloro-1-(3,4-difluorophenyl)ethanone | (S)-oxazaborolidine catalyst, Borane-N,N-diethylaniline | (S)-2-chloro-1-(3,4-difluorophenyl)ethanol | >99% e.e. | google.com |

| Cyclopropanation | (S)-2-chloro-1-(3,4-difluorophenyl)ethanol | Triethyl phosphonoacetate, NaH | (1R,2R)-ethyl 2-(3,4-difluorophenyl)cyclopropanecarboxylate | - | google.comsemanticscholar.org |

| Hofmann Degradation | (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxamide | NaOH, NaOCl | (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine | 32% (overall) | semanticscholar.org |

Asymmetric 1,4-Addition Reactions (e.g., with 3,4-difluorophenylboronic acid derivatives)

Asymmetric 1,4-addition reactions represent a powerful strategy for constructing chiral carbon-carbon bonds. A notable application is the rhodium-catalyzed conjugate addition of arylboronic acids to nitroalkenes. nih.govrsc.org This method is highly valuable as the resulting chiral nitro compounds are versatile intermediates that can be converted into the target amine. nih.gov

The general process involves the reaction of a substituted phenylboronic acid, such as a difluorophenylboronic acid, with a suitable nitroalkene in the presence of a chiral rhodium-diene complex. nih.govresearchgate.net These reactions can proceed with high yields and excellent enantioselectivities, often requiring only a very low catalyst loading (e.g., 0.1 mol%). nih.gov A key advantage of some developed systems is that they function efficiently in the presence of water without the need for basic additives, which were often required in earlier methods. rsc.org

The resulting nitro compound, now bearing the chiral difluorophenyl-substituted carbon chain, can then undergo further transformations. The nitro group can be reduced to a primary amine, and subsequent intramolecular cyclization would yield the desired 2-(difluorophenyl)cyclopropan-1-amine. The stereochemistry established in the initial 1,4-addition step dictates the final stereochemistry of the cyclopropane product. While this method is broadly applicable to a range of arylboronic acids beilstein-journals.orgbeilstein-journals.org, its application to a specific isomer like 2,3-difluorophenyl would depend on the availability of the corresponding boronic acid and nitroalkene precursors.

Table 1: Key Features of Rhodium-Catalyzed Asymmetric 1,4-Addition

| Feature | Description | Reference |

|---|---|---|

| Reactants | Arylboronic Acid (e.g., difluorophenylboronic acid) & Nitroalkene | nih.gov |

| Catalyst | Chiral Rhodium-Diene Complex | nih.govresearchgate.net |

| Key Intermediate | Chiral nitroalkane | nih.gov |

| Advantages | High enantioselectivity, high yields, low catalyst loading, potential for additive-free conditions. | nih.govrsc.org |

| Versatility | Applicable to a wide range of arylboronic acids and enones. | beilstein-journals.orgbeilstein-journals.org |

Biocatalytic Approaches

Biocatalysis has emerged as a sustainable and highly selective alternative to traditional chemical synthesis. Enzymes, with their precisely shaped active sites, can catalyze reactions with exceptional levels of enantio- and diastereoselectivity.

The direct enzymatic cyclopropanation of alkenes is a new-to-nature reaction that has been successfully developed using engineered heme-containing proteins, such as myoglobins and cytochromes P450. nih.gov Researchers have engineered myoglobin (B1173299) variants that can catalyze the cyclopropanation of difluoromethyl-substituted alkenes with high turnover numbers and high enantioselectivities. nih.gov

This biocatalytic process typically involves reacting a difluorophenyl-substituted alkene with a diazo reagent, such as ethyl diazoacetate, in the presence of the engineered enzyme. The heme cofactor in the protein's active site mediates the carbene transfer to the alkene, and the surrounding protein environment dictates the stereochemical outcome of the reaction.

Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture. This method relies on an enzyme that selectively reacts with one enantiomer at a much faster rate than the other, allowing for the separation of the unreacted, enantioenriched substrate from the newly formed product. wikipedia.orgyoutube.com

Lipases are particularly effective for this purpose and have been successfully applied in the synthesis of precursors for complex molecules. nih.govmdpi.com A highly relevant example is the lipase-catalyzed hydrolytic resolution of trans-2-(3,4-difluorophenyl)cyclopropyl azolides. In this process, the immobilized lipase (B570770) Candida antarctica lipase B (CALB) selectively hydrolyzes one enantiomer of the racemic azolide, yielding the corresponding enantioenriched carboxylic acid, which is a key building block for the drug Ticagrelor. researchgate.net This demonstrates the feasibility of using lipases to resolve racemic mixtures of difluorophenylcyclopropane derivatives. researchgate.net The unreacted azolide enantiomer can then be separated from the hydrolyzed acid product. Such enzymatic resolutions offer a practical route to obtaining optically pure intermediates under mild reaction conditions. jocpr.comnih.gov

Table 2: Comparison of Biocatalytic Methods

| Method | Description | Key Enzyme Class | Advantage | Reference |

|---|---|---|---|---|

| Enzyme-Catalyzed Cyclopropanation | Direct formation of the cyclopropane ring from an alkene and a carbene precursor. | Engineered Heme Proteins (Myoglobin, Cytochrome P450) | High stereoselectivity, sustainable, direct C-C bond formation. | nih.gov |

| Enzymatic Kinetic Resolution | Separation of a racemic mixture by selective enzymatic transformation of one enantiomer. | Lipases, Amidases | High enantiomeric excess, mild conditions, applicable to various functional groups. | wikipedia.orgresearchgate.net |

Stereochemical Control in Multi-Step Sequences

Achieving the desired stereochemistry often requires a multi-step approach where stereocontrol is exerted at a key transformation, such as the cyclopropanation step.

Diastereoselective cyclopropanation involves reacting an achiral alkene with a cyclopropanating agent in the presence of a chiral auxiliary. The auxiliary directs the approach of the reagent, leading to the preferential formation of one diastereomer.

A well-documented example is the synthesis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine, where a substituted cinnamic acid is first derivatized with a chiral auxiliary like Oppolzer's sultam. google.com The subsequent cyclopropanation of this chiral amide intermediate proceeds with high diastereoselectivity. After the cyclopropane ring is formed, the chiral auxiliary is cleaved, yielding the enantiomerically enriched cyclopropylamide or carboxylic acid. google.com This strategy effectively transfers the chirality from the auxiliary to the cyclopropane product. Other methods for diastereoselective cyclopropanation include the use of sulfur ylides with electron-poor dienes, which can provide high yields and high trans-diastereoselectivity. organic-chemistry.org These approaches are foundational for accessing specific stereoisomers of highly substituted cyclopropanes. nih.govnih.gov

Comparison of Synthetic Strategies for Different Difluorophenyl Isomers (e.g., 2,3- vs. 3,4-difluorophenyl)

The synthetic route to a difluorophenylcyclopropylamine is heavily influenced by the substitution pattern on the aromatic ring. The synthesis of the trans-(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine isomer is extensively documented due to its use as a key intermediate (CPA) for the blockbuster drug Ticagrelor. google.comgoogle.com

For the 3,4-difluoro isomer , multiple industrial-scale syntheses have been published. These often involve multi-step classical organic chemistry routes starting from commercially available materials like 3,4-difluorobenzaldehyde (B20872) or 1,2-difluorobenzene. google.comjustia.comgoogle.com Common strategies include:

Corey-Chaykovsky Reaction: Cyclopropanation of a 3,4-difluorophenyl-substituted alkene (derived from 3,4-difluorobenzaldehyde) using a sulfur ylide like dimethylsulfoxonium methylide. google.comgoogleapis.com

Chiral Auxiliary Approach: Diastereoselective cyclopropanation using a chiral auxiliary (e.g., L-menthol or Oppolzer's sultam) attached to a cinnamic acid derivative, followed by hydrolysis and Curtius rearrangement to form the amine. google.com

From 1,2-difluorobenzene: Friedel-Crafts acylation followed by stereoselective reduction and subsequent ring-closure to form the cyclopropane ring. google.comjustia.com

These routes for the 3,4-isomer are well-optimized but can be lengthy and sometimes use hazardous reagents like sodium azide for the Curtius rearrangement. google.comjustia.com

In contrast, specific, dedicated multi-step synthetic routes for the 2,3-difluoro isomer are less prevalent in the literature. This is likely due to the lower commercial demand for this specific isomer compared to its 3,4-counterpart. However, the modern synthetic methods discussed previously offer significant advantages for accessing less common isomers like this compound.

Asymmetric Catalysis (e.g., 1,4-Addition): Rhodium-catalyzed asymmetric 1,4-addition of 2,3-difluorophenylboronic acid to a nitroalkene would be a highly convergent and stereoselective approach. nih.gov This strategy offers flexibility, as the core catalytic system is often tolerant of different substitution patterns on the arylboronic acid. rsc.org

Biocatalysis: Engineered heme proteins could be readily applied to the cyclopropanation of 2,3-difluorostyrene. nih.gov The ability to fine-tune enzyme selectivity through directed evolution makes this a powerful method for producing any desired stereoisomer, a concept known as stereodivergent synthesis. nih.gov

Chemical Reactivity and Transformation Studies

Reactivity of the Cyclopropane (B1198618) Ring System

The three-membered ring of the cyclopropane moiety is characterized by significant angle and torsional strain, making it behave somewhat like a π-bond in certain reactions. The presence of a phenyl group, electron-withdrawing fluorine atoms, and an amine substituent all modulate the ring's susceptibility to cleavage.

The opening of the cyclopropane ring can be initiated by either electrophilic or nucleophilic attack, and the regioselectivity of this cleavage is influenced by the substituents. For phenylcyclopropylamine derivatives, the amine group, particularly when protonated to its ammonium (B1175870) form, acts as a σ-withdrawing group. This electronic effect weakens the distal C2-C3 bond (the bond furthest from the amine-bearing carbon), making it the preferred site for cleavage in certain electrophilic reactions. google.com

In studies on the related trans-2-phenylcyclopropylamine hydrochloride, electrophilic ring-opening under acidic conditions proceeds via regioselective protonation and cleavage of this distal bond. google.com This is in contrast to donor-acceptor cyclopropanes, where the vicinal bond (C1-C2) typically cleaves. google.com The presence of the two fluorine atoms on the phenyl ring in 2-(2,3-difluorophenyl)cyclopropan-1-amine further influences the electronic properties but the general principle of distal bond weakening by the σ-accepting amine substituent is expected to hold.

Furthermore, studies on difluoro(methylene)cyclopropanes show that the proximal bond (the bond adjacent to the substituent) can be opened by nucleophiles like amines. nih.govnorthwestern.edu This suggests that under different conditions, this compound could undergo ring-opening initiated by nucleophilic attack, potentially at the carbon bearing the phenyl group. The reaction's course is highly dependent on the reagents and conditions employed, as summarized in the table below.

| Reactant Type | Conditions | Bond Cleaved | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Electrophile (H+) | Strong acid (e.g., CF3SO3H) | Distal (C2-C3) | Protonation of the distal bond forms a superelectrophile, followed by reaction with a nucleophile (e.g., Friedel-Crafts). | google.com |

| Nucleophile (Amines) | Elevated temperature | Proximal | Nucleophilic attack on the cyclopropane ring leads to bond cleavage. | nih.gov |

| Nucleophile (Thiophenolates) | DMSO solvent | Vicinal (C1-C2) | Nucleophilic attack on activated cyclopropanes (donor-acceptor type) at the C2 position. | acs.org |

The cyclopropane ring is also susceptible to cleavage under radical conditions. Research on difluoro(methylene)cyclopropanes demonstrates that treatment with radical initiators like 2,2′-azobisisobutyronitrile (AIBN) in the presence of a radical mediator such as n-Bu3SnH can lead to the cleavage of the distal bond of the cyclopropane ring. nih.gov This type of transformation is a key step in radical ring-opening polymerizations of some cyclopropane derivatives. beilstein-journals.org The stability of the resulting radical intermediate dictates the reaction pathway. For this compound, a radical formed at the benzylic position after ring-opening would be stabilized by the adjacent phenyl ring, suggesting that radical-mediated transformations are a viable reaction pathway.

Reactivity of the Amine Functionality

The primary amine group (–NH2) in this compound is a potent nucleophile and a base, allowing it to participate in a wide array of characteristic amine reactions.

The nitrogen atom of the amine readily attacks acylating agents such as acyl chlorides, anhydrides, and esters to form amide derivatives. This is a fundamental and widely used transformation. For instance, synthetic routes to precursors of related compounds often involve the acylation of a nitrogen atom, such as reacting a cyclopropanecarboxamide (B1202528) with acetic anhydride (B1165640). google.comgoogleapis.com More directly, studies on the closely related rac-2-phenylcyclopropylamine have demonstrated enantioselective acylation catalyzed by lipases, highlighting the accessibility of this reaction. acs.org

| Acylating Agent | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Esters (e.g., Ethyl Acetate) | Lipase (B570770) (e.g., from Candida antarctica) | N-Acyl Amide | acs.org |

| Acid Anhydrides (e.g., Acetic Anhydride) | Pyridine | N-Acyl Amide | google.comgoogleapis.com |

| Acyl Chlorides | Base (e.g., Triethylamine) | N-Acyl Amide | organic-chemistry.org |

As a primary amine, this compound can be alkylated by reacting with alkyl halides. A significant challenge in the alkylation of primary amines is controlling the reaction to prevent over-alkylation, which leads to mixtures of secondary, tertiary, and even quaternary ammonium salts. However, strategies exist for achieving selective mono-alkylation. One such method involves using the amine hydrobromide salt in a competitive deprotonation/protonation process, which ensures the reactant primary amine is selectively deprotonated and available for reaction while the newly formed, more basic secondary amine remains protonated and unreactive. rsc.org This allows for the controlled synthesis of N-alkylated derivatives.

The oxidation of the amine group in cyclopropylamines, particularly the non-fluorinated analog trans-2-phenylcyclopropylamine, is extensively studied due to its role as a mechanism-based inactivator of monoamine oxidase (MAO) enzymes. nih.govnih.govnih.gov Oxidation, often catalyzed by enzymes like cytochrome P-450, can proceed through different mechanistic pathways. nih.govnih.gov

Reactivity of the Difluorophenyl Moiety

The two fluorine atoms on the phenyl ring are strong electron-withdrawing groups, which significantly influences the ring's reactivity.

The presence of two electron-withdrawing fluorine atoms renders the aromatic ring electron-deficient and thus activates it towards nucleophilic aromatic substitution (SNAr). nih.govwikipedia.org In this type of reaction, a strong nucleophile attacks the aromatic ring, displacing one of the fluorine atoms as a fluoride (B91410) ion. The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org

For the SNAr mechanism to be effective, the electron-withdrawing groups must be positioned ortho or para to the leaving group to stabilize the negative charge of the intermediate. libretexts.org In this compound, each fluorine atom is ortho to the other, providing the necessary activation. Consequently, treatment with strong nucleophiles can lead to the substitution of one of the fluorine atoms. The reaction's viability and outcome depend on the nucleophile, solvent, and temperature. nih.gov

| Nucleophile | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|

| Phenothiazine | K₂CO₃ | DMSO | 85 | nih.gov |

| Amines | K₃PO₄ | MeCN | 60 | nih.gov |

| Alcohols (Alkoxides) | NaH, KH | DMF, THF | Room Temp to 100 | nih.gov |

| Hydroxide (B78521) | NaOH | Water/Solvent | 130 | libretexts.org |

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich π-system of the benzene (B151609) ring. chemistry.coach The reactivity of the 2,3-difluorophenyl ring in this context is governed by a competition between the substituents. The amine group is a powerful activating group and an ortho-, para-director. byjus.com Conversely, the two fluorine atoms are deactivating groups, although they also direct incoming electrophiles to the ortho and para positions. masterorganicchemistry.com

However, the strongly acidic conditions required for most EAS reactions (e.g., nitration, halogenation, Friedel-Crafts reactions) lead to the protonation of the basic amine group to form an ammonium group (—NH₃⁺). uomustansiriyah.edu.iq The —NH₃⁺ group is a potent deactivating group and a meta-director. The combined deactivating effect of the two fluorine atoms and the ammonium group makes the aromatic ring extremely unreactive towards electrophilic attack. If a reaction were to occur under these conditions, the substitution would be directed to the position that is meta to the —NH₃⁺ group and ortho/para to the fluorine atoms, which is the C5 position. To achieve substitution, it would likely be necessary to first protect the amine group, for instance by converting it to an amide, which is a less activating but still ortho-, para-directing group that can prevent protonation. youtube.com

Beyond substitution of the fluorine atoms via SNAr, functionalization of the phenyl ring can be achieved through directed ortho-metalation (DoM). baranlab.org In this strategy, a substituent on the ring directs a strong organolithium base (e.g., n-BuLi, s-BuLi) to selectively deprotonate an adjacent (ortho) position. Fluorine is known to be an effective directing group for metalation. nih.govresearchgate.net

For this compound (after suitable protection of the amine group), a strong base could deprotonate the ring at C4, which is ortho to the fluorine at C3. The resulting aryllithium intermediate is a powerful nucleophile that can react with a wide range of electrophiles (e.g., CO₂, aldehydes, alkyl halides), allowing for the introduction of new functional groups onto the phenyl ring. This method provides a regioselective pathway to functionalized derivatives that are not accessible through classical EAS or SNAr reactions. researchgate.net

Mechanistic Investigations of Key Transformations

The key transformations of this compound are underpinned by well-studied mechanistic principles.

Cyclopropyl (B3062369) Ring Cleavage: Acid-catalyzed cleavage of cyclopropanes typically involves protonation followed by ring-opening to relieve ring strain and form a carbocation. stackexchange.comnih.gov In the case of nitrosation, the formation and subsequent loss of N₂ from the diazonium intermediate generates a high-energy cyclopropyl cation. This species undergoes rapid, often stereoelectronically controlled, ring-opening. Lewis acid-catalyzed ring-opening of related difluorinated cyclopropanes is also known to proceed through a fluoroallyl cation intermediate, driven by the liberation of ring strain. acs.org

Nucleophilic Aromatic Substitution (SNAr): The mechanism is a two-stage process. First, the nucleophile attacks the carbon atom bearing a fluorine atom, breaking the aromaticity of the ring and forming the negatively charged Meisenheimer complex. libretexts.org The negative charge is delocalized across the π-system and is stabilized by the electron-withdrawing fluorine atoms. In the second step, the aromaticity is restored as the fluoride ion is eliminated, resulting in the substituted product. The first step, the formation of the Meisenheimer complex, is generally the rate-determining step of the reaction. masterorganicchemistry.com

Studies on Cyclopropyl Ring Opening Mechanisms

The reactivity of the cyclopropane ring in this compound is a subject of significant interest due to the inherent ring strain and the influence of its substituent groups. The opening of the cyclopropane ring can proceed through different mechanisms, largely dictated by the reaction conditions and the nature of the reagents involved.

One key area of investigation is the electrophilic ring opening. Studies on analogous compounds, such as trans-2-phenylcyclopropylamine, have shown that the presence of a protonated amine group, which acts as a strong σ-acceptor, can significantly influence the regioselectivity of the ring cleavage. nih.gov In an acidic medium, the ammonium group weakens the distal C2-C3 bond of the cyclopropane ring. nih.gov This electronic effect, combined with charge-charge repulsion in the transition state, facilitates the cleavage of the bond farthest from the substituent, leading to the formation of a stabilized carbocationic intermediate that can then react with nucleophiles. nih.gov

Another explored mechanism is the reductive opening of the cyclopropane ring, particularly when the amino acid is part of a metal complex, such as a Ni(II)-Schiff base. beilstein-journals.org This electrochemical approach involves a one-electron reduction to form a radical anion, which subsequently undergoes ring opening. beilstein-journals.org The regioselectivity of this process can be influenced by the presence of substituents on the cyclopropane ring and can be tuned by the addition of Lewis acids. beilstein-journals.org This method provides a pathway to functionalized derivatives that might not be accessible through traditional methods. beilstein-journals.org The interaction with cytochrome P450 enzymes also involves a ring-opening mechanism, initiated by a one-electron oxidation at the nitrogen atom, followed by the cleavage of the cyclopropane ring.

Table 1: Comparison of Cyclopropyl Ring Opening Mechanisms

| Mechanism | Key Conditions | Initiating Step | Intermediate Species | Key Influencing Factors | Reference |

|---|---|---|---|---|---|

| Electrophilic Opening | Acidic medium | Protonation of the amine group | Carbocation | σ-withdrawing nature of the ammonium group | nih.gov |

| Reductive Opening | Electrochemical reduction (e.g., in a Ni(II) complex) | One-electron reduction | Radical anion | Substituents on the ring, presence of Lewis acids | beilstein-journals.org |

| Enzymatic Opening (P450) | Biological system | One-electron oxidation at the nitrogen | Not specified | Enzyme active site interactions |

Understanding Stereochemical Outcomes in Reactions

The stereochemical outcome of reactions involving this compound is often determined during the synthesis of the cyclopropane ring itself. Diastereoselective and enantioselective methods are employed to control the formation of the desired stereoisomer. For instance, catalytic cyclopropanation reactions using chiral transition metal complexes, such as those based on cobalt(II) porphyrins, have demonstrated exceptional levels of stereocontrol in the formation of cyclopropane rings. nih.gov These catalysts can achieve high diastereoselectivity and enantioselectivity, ensuring the production of the specific (1R,2S) isomer. nih.gov

Furthermore, synthetic routes often involve chiral auxiliaries or stereoselective reductions to establish the correct stereocenters. For example, the synthesis can involve the reduction of a keto group using a chiral oxazaborolidine catalyst, which sets the stereochemistry of an alcohol intermediate that is then carried through to the final cyclopropylamine (B47189). google.comgoogle.com The choice of reagents and reaction conditions at each step is critical to prevent racemization or epimerization and to maintain the stereochemical integrity of the molecule. The Curtius rearrangement, sometimes used to convert a carboxylic acid to an amine, is a reaction known to proceed with retention of configuration, thus preserving the stereochemistry established in the cyclopropylcarboxylic acid precursor. google.comgoogle.com

Table 2: Factors Influencing Stereochemical Outcomes

| Synthetic Strategy | Description | Example | Reference |

|---|---|---|---|

| Catalytic Asymmetric Cyclopropanation | Use of chiral transition metal catalysts to induce stereoselectivity in the ring formation. | Chiral cobalt(II) porphyrin catalysts in reactions with diazoacetates. | nih.gov |

| Chiral Auxiliaries | Temporary attachment of a chiral group to guide the stereochemical course of a reaction. | Use of Oppolzer's sultam to direct a diastereoselective cyclopropanation. | google.com |

| Stereoselective Reduction | Reduction of a prochiral ketone to a specific stereoisomeric alcohol using a chiral reducing agent. | Use of a chiral oxazaborolidine catalyst with a borane (B79455) source. | google.comgoogle.com |

| Stereospecific Rearrangements | Reactions that proceed with a defined and predictable stereochemical outcome. | The Curtius rearrangement, which converts a carboxylic acid to an amine with retention of configuration. | google.comgoogle.com |

Analytical Methodologies for Characterization and Purity Assessment

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are paramount in confirming the chemical structure of 2-(2,3-difluorophenyl)cyclopropan-1-amine. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic and molecular arrangement can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are routinely employed.

Proton NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. In a typical ¹H NMR spectrum of the hydrochloride salt of this compound, distinct signals corresponding to the aromatic, cyclopropyl (B3062369), and amine protons are observed.

A representative ¹H NMR spectrum of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride in DMSO-d₆ shows multiplets for the cyclopropyl protons at approximately 1.20 ppm and 1.45 ppm, and for the methine protons of the cyclopropyl ring at around 2.40 ppm and 2.78 ppm. google.com The aromatic protons appear as multiplets in the region of 7.05-7.32 ppm. google.com The broad singlet observed at approximately 8.76 ppm corresponds to the three protons of the ammonium (B1175870) group (-NH₃⁺). google.com The integration of these signals provides a ratio of the number of protons in each environment, which for this compound is expected to be in a 6:1:2 ratio for the methyl, methine, and amine protons respectively.

Table 1: Representative ¹H NMR Data for a Difluorophenyl)cyclopropanamine Analog

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~1.20 - 1.45 | m | Cyclopropyl CH₂ |

| ~2.40 - 2.78 | m | Cyclopropyl CH |

| ~7.05 - 7.32 | m | Aromatic CH |

| ~8.76 | br s | -NH₃⁺ |

Note: Data is for (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride in DMSO-d₆ and serves as a representative example. Actual chemical shifts for this compound may vary slightly. google.com

Quantitative Proton NMR (qHNMR) is a specialized application of NMR spectroscopy that can be used to determine the purity of a substance without the need for a reference standard of the analyte itself. By integrating the signals of the analyte against a certified internal standard of known concentration, the absolute quantity of the analyte can be determined with high precision and accuracy. This technique is valuable for the stoichiometric analysis and purity assessment of this compound, ensuring it meets the stringent requirements for its use in pharmaceutical synthesis.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net The absorption of infrared radiation or the scattering of laser light provides a unique "fingerprint" of the functional groups present in the molecule.

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. americanpharmaceuticalreview.commdpi.com The combination of IR and Raman spectroscopy can provide a more complete vibrational analysis and aid in the structural elucidation and identification of different polymorphic forms of the compound. americanpharmaceuticalreview.com

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. bldpharm.com In MS, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak in the mass spectrum of this compound would correspond to its molecular weight. The fragmentation pattern observed in the mass spectrum can provide valuable information about the structure of the molecule.

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. bldpharm.com This technique is particularly useful for the analysis of complex mixtures and for the determination of purity. An LC-MS analysis of this compound would involve separating the compound from any impurities on an LC column, followed by detection and identification by the mass spectrometer. This allows for both the quantification of the main compound and the identification of any related substances or degradation products.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as a definitive method for the unambiguous determination of the absolute configuration of chiral molecules. nih.govresearchgate.net This technique relies on the diffraction of X-rays by a single crystal of the compound. The resulting diffraction pattern provides detailed information about the three-dimensional arrangement of atoms within the crystal lattice.

For a chiral compound like this compound, determining the absolute configuration is essential as different enantiomers can exhibit distinct pharmacological activities. The process involves growing a suitable single crystal of an enantiomerically pure form of the compound, often as a salt (e.g., hydrochloride) to facilitate crystallization. researchgate.net The crystal is then exposed to an X-ray beam, and the intensities of the diffracted X-rays are measured.

A key aspect of determining the absolute configuration is the phenomenon of anomalous dispersion. researchgate.netthieme-connect.de When the X-ray energy is near the absorption edge of an atom in the crystal, it causes a phase shift in the scattered X-rays. This effect leads to measurable differences in the intensities of Friedel pairs (reflections hkl and -h-k-l), which would otherwise be identical. researchgate.net The analysis of these intensity differences, often quantified by the Flack parameter, allows for the definitive assignment of the absolute stereochemistry of the molecule. researchgate.net

While X-ray crystallography is considered the gold standard, obtaining a high-quality single crystal can be a challenge, especially for molecules that are liquids or oils at room temperature. researchgate.net

Chromatographic Techniques for Separation and Purity

Chromatographic methods are indispensable for the separation of enantiomers and the assessment of the chemical purity of this compound.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating the enantiomers of this compound and quantifying its enantiomeric purity. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, their separation. sigmaaldrich.com

The selection of the appropriate CSP is critical and often involves screening various types of chiral columns, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), cyclodextrins, or macrocyclic glycopeptides. sigmaaldrich.comtsijournals.com The mobile phase composition, typically a mixture of a non-polar solvent like n-heptane and a polar modifier like an alcohol, along with a small amount of an amine additive to improve peak shape, is optimized to achieve baseline separation of the enantiomers. tsijournals.com

In some cases, pre-column derivatization of the amine with a chiral reagent can be employed to form diastereomers, which can then be separated on a standard achiral reversed-phase HPLC column. nih.gov However, direct separation on a CSP is often preferred for its simplicity. The validated HPLC method can accurately quantify the amount of the undesired enantiomer, ensuring that the bulk drug substance meets the required specifications for enantiomeric purity. nih.gov

Table 1: Illustrative Chiral HPLC Method Parameters

| Parameter | Condition |

| Column | Chiralpak AD-H, 4.6 mm x 250 mm, 5 µm |

| Mobile Phase | n-Heptane / Ethanol / Diethylamine (92:8:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 220 nm |

This table presents a hypothetical set of parameters for illustrative purposes and may not reflect an actual validated method for this compound.

Gas Chromatography (GC) is a suitable technique for the analysis of volatile compounds. Since primary amines like this compound can exhibit poor chromatographic behavior due to their polarity and potential for interaction with the stationary phase, derivatization is often necessary. researchgate.netiu.edu

Derivatization converts the amine into a more volatile and less polar derivative, improving peak shape and analytical performance. researchgate.net Common derivatizing agents for amines include acylating agents (e.g., trifluoroacetic anhydride) or silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA). iu.edu The resulting derivatives can then be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification.

For the determination of enantiomeric purity by GC, a chiral stationary phase can be used to separate the enantiomers of the derivatized or underivatized amine. researchgate.net This approach can provide high-resolution separation and sensitive detection of the enantiomers.

Table 2: Common Derivatization Agents for GC Analysis of Amines

| Derivatizing Agent | Derivative Formed |

| Trifluoroacetic anhydride (B1165640) (TFAA) | Trifluoroacetyl amide |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl amine |

Advanced Analytical Techniques for Reaction Monitoring and Process Control

The ability to monitor chemical reactions in real-time is crucial for understanding reaction kinetics, optimizing process parameters, and ensuring consistent product quality.

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful Process Analytical Technology (PAT) tool that allows for the real-time monitoring of chemical reactions. mt.comnih.gov By inserting a probe directly into the reaction vessel, FTIR spectroscopy can track the concentration changes of reactants, intermediates, and products throughout the course of the reaction. mt.com

In the synthesis of this compound, in-situ FTIR can be employed to monitor key reaction steps. google.com For example, it can follow the consumption of a starting material or the formation of a specific intermediate by tracking the characteristic infrared absorption bands of these species. mdpi.com This real-time data provides valuable insights into the reaction kinetics, helping to identify the reaction endpoint, detect any deviations from the expected reaction profile, and ensure the process is under control. mdpi.comyoutube.com The information gathered can be used to optimize reaction conditions such as temperature, pressure, and reagent addition rates, leading to improved yield, purity, and process safety. nih.gov

Computational Chemistry and Theoretical Investigations of this compound

Disclaimer: Direct computational and theoretical studies specifically focused on this compound are not extensively available in publicly accessible literature. Therefore, this article presents a theoretical investigation based on established computational methodologies and findings from studies on structurally analogous compounds, such as other fluorinated aryl derivatives and cyclopropylamines. The data and analysis provided are illustrative and intended to predict the likely electronic and structural characteristics of the title compound based on principles of computational chemistry.

Computational Chemistry and Theoretical Investigations

Prediction of Chemical Reactivity Parameters (e.g., Global Descriptors)

Computational chemistry offers powerful tools to predict the chemical reactivity of a molecule through the calculation of global reactivity descriptors. These parameters, derived from Density Functional Theory (DFT), provide quantitative measures of a molecule's propensity to participate in chemical reactions. For this compound, these descriptors help in understanding its stability and reactive sites.

The primary descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of chemical stability; a larger gap generally implies lower reactivity.

Other important global descriptors include electronegativity (χ), which measures the tendency of a molecule to attract electrons, chemical hardness (η), which quantifies the resistance to change in its electron distribution, and the global softness (S), which is the reciprocal of hardness. The electrophilicity index (ω) provides a measure of the energy lowering of a molecule when it is saturated with electrons from its surroundings.

Table 1: Predicted Global Reactivity Descriptors for this compound

| Descriptor | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability, likely centered on the amine group. |

| LUMO Energy | -0.8 eV | Indicates electron-accepting ability, influenced by the difluorophenyl ring. |

| HOMO-LUMO Gap | 5.7 eV | Suggests good kinetic stability. |

| Electronegativity (χ) | 3.65 eV | Moderate tendency to attract electrons. |

| Chemical Hardness (η) | 2.85 eV | Indicates resistance to deformation of its electron cloud. |

| Global Softness (S) | 0.35 eV⁻¹ | Reciprocal of hardness, indicating its polarizability. |

| Electrophilicity Index (ω) | 2.34 eV | Moderate electrophilic character. |

These values are illustrative and would be derived from specific DFT calculations (e.g., using B3LYP functional with a 6-311++G(d,p) basis set).

Conformational Analysis and Stereoisomer Stability Studies

The presence of two stereocenters in this compound gives rise to four possible stereoisomers: (1R,2S), (1S,2R), (1R,2R), and (1S,2S). The relative stability of these stereoisomers is of paramount importance, particularly in pharmaceutical applications where a specific stereoisomer is often responsible for the desired biological activity. The (1R,2S) isomer is a known intermediate in the synthesis of the antiplatelet drug Ticagrelor.

Computational methods, particularly high-level ab initio and DFT calculations, can be employed to determine the optimized geometries and relative energies of these stereoisomers. The calculations would typically involve a systematic search of the conformational space for each stereoisomer to locate the global minimum on its potential energy surface. The relative energies, including zero-point vibrational energy corrections, provide a quantitative measure of their thermodynamic stability.

The trans isomers, (1R,2S) and (1S,2R), are generally expected to be more stable than the cis isomers, (1R,2R) and (1S,2S), due to reduced steric hindrance between the difluorophenyl and amine groups.

Table 2: Predicted Relative Stabilities of this compound Stereoisomers

| Stereoisomer | Relative Energy (kcal/mol) (Illustrative) | Predicted Stability |

| (1R,2S) | 0.00 | Most Stable (trans) |

| (1S,2R) | 0.00 | Enantiomer of the most stable (trans) |

| (1R,2R) | +2.5 | Less Stable (cis) |

| (1S,2S) | +2.5 | Enantiomer of the less stable (cis) |

These are illustrative energy differences. Actual values would be obtained from computational chemistry software like Gaussian.

Reaction Mechanism Modeling using Computational Methods

Computational modeling is a valuable tool for elucidating the mechanisms of chemical reactions, providing insights into transition states and reaction energy profiles. For the synthesis of this compound, a common route involves the cyclopropanation of a substituted styrene (B11656) followed by functional group transformations.

One plausible synthetic pathway that can be modeled is the reaction of 1,2-difluoro-3-(vinyloxy)benzene with a carbene source to form the cyclopropane ring, followed by conversion of the vinyloxy group to an amine. A well-known method for cyclopropanation is the Simmons-Smith reaction, which involves an organozinc carbenoid.

Computational modeling of such a reaction would involve locating the transition state structures for each elementary step and calculating the corresponding activation energies. This allows for the determination of the rate-determining step and provides a theoretical basis for optimizing reaction conditions. For instance, the modeling could explore the stereoselectivity of the cyclopropanation step, explaining the preference for the formation of the trans isomer. A proposed mechanism could involve the concerted addition of the carbenoid to the double bond.

Table 3: Illustrative Calculated Activation Energies for a Proposed Synthetic Pathway

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) (Illustrative) |

| 1 | Formation of the zinc carbenoid | 15.2 |

| 2 | Concerted addition to the alkene (trans approach) | 22.5 (Rate-determining) |

| 3 | Concerted addition to the alkene (cis approach) | 25.0 |

| 4 | Conversion of vinyloxy to amine | Multiple steps with lower activation energies |

These values are for illustrative purposes to demonstrate how computational modeling can map out a reaction pathway.

Application As a Chiral Building Block in Advanced Organic Synthesis

Synthesis of Complex Molecules Incorporating the Cyclopropylamine (B47189) Moiety

The primary and most well-documented application of (1R,2S)-2-(2,3-difluorophenyl)cyclopropan-1-amine is as a key intermediate in the synthesis of the antiplatelet drug, Ticagrelor. google.com While much of the literature focuses on the closely related 3,4-difluoro isomer, a specific synthetic route for the 2,3-difluoro analogue has been patented, underscoring its relevance in the pharmaceutical industry. google.com

The synthesis of Ticagrelor involves the coupling of the chiral cyclopropylamine with a substituted triazolopyrimidine core. The difluorophenyl group of the cyclopropylamine is a critical pharmacophoric element, and its specific substitution pattern can influence the drug's binding affinity and metabolic stability.

Table 1: Key Synthetic Steps for (1R,2S)-2-(2,3-Difluorophenyl)cyclopropan-1-amine as a Ticagrelor Intermediate google.com

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Friedel-Crafts Acylation | 1,2-Difluorobenzene (B135520), Succinic anhydride (B1165640), Aluminum chloride | 4-(2,3-Difluorophenyl)-4-oxobutanoic acid |

| 2 | Esterification | Methanol, Acid catalyst | Methyl 4-(2,3-difluorophenyl)-4-oxobutanoate |

| 3 | Asymmetric Reduction | Chiral catalyst (e.g., CBS reagent), Reducing agent (e.g., borane (B79455) complex) | Methyl (R)-4-(2,3-difluorophenyl)-4-hydroxybutanoate |

| 4 | Cyclization | Activating agent (e.g., mesyl chloride), Base | (R)-Methyl 2-((2,3-difluorophenyl)methyl)cyclopropane-1-carboxylate |

| 5 | Amidation | Ammonia or protected amine | (R)-2-((2,3-Difluorophenyl)methyl)cyclopropane-1-carboxamide |

| 6 | Hofmann Rearrangement | Bromine, Sodium hydroxide (B78521) | (1R,2S)-2-(2,3-Difluorophenyl)cyclopropan-1-amine |

Beyond Ticagrelor, the application of 2-(2,3-difluorophenyl)cyclopropan-1-amine in the synthesis of other complex molecules is not as extensively documented in publicly available literature. However, the structural motif of a 2-arylcyclopropylamine is found in various biologically active compounds, suggesting the potential for this specific building block in the exploration of new chemical entities for drug discovery.

Strategies for Imparting Chirality in Target Compounds

The chirality of this compound is a crucial feature that is transferred to the target molecule during synthesis. The primary strategy for achieving this is through the use of an enantiomerically pure starting material. The synthesis of the chiral amine itself relies on well-established methods of asymmetric synthesis.

One common approach involves the asymmetric reduction of a prochiral ketone, as outlined in the synthesis of the Ticagrelor intermediate. google.com The use of a chiral catalyst, such as a Corey-Bakshi-Shibata (CBS) catalyst, in the reduction of the ketone precursor establishes the stereocenter on the carbon bearing the hydroxyl group, which is then carried through the subsequent cyclization and functional group manipulations to yield the desired enantiomer of the cyclopropylamine.

Another strategy involves the use of a chiral auxiliary. For instance, a chiral alcohol can be used to form a chiral ester with a cyclopropanecarboxylic acid precursor. The diastereomers can then be separated, and the desired enantiomer of the acid can be liberated and converted to the amine.

Resolution of a racemic mixture of the amine is also a viable, though often less efficient, method. This can be achieved by forming diastereomeric salts with a chiral acid, such as mandelic acid or tartaric acid, followed by separation of the salts through crystallization.

Enabling Stereocontrol in Downstream Synthetic Pathways

The rigid, three-dimensional structure of the cyclopropane (B1198618) ring in this compound plays a significant role in directing the stereochemical outcome of subsequent reactions. Once incorporated into a larger molecule, the defined stereochemistry of the cyclopropylamine moiety can influence the facial selectivity of reactions at nearby prochiral centers.

This stereocontrol is primarily a result of steric hindrance. The bulky difluorophenyl group and the amine substituent on the cyclopropane ring create a chiral environment that can block one face of a reactive functional group, forcing an incoming reagent to approach from the less hindered side. This is a common strategy in asymmetric synthesis to control the formation of new stereocenters.

While specific studies detailing the downstream stereocontrol exerted by the 2-(2,3-difluorophenyl)cyclopropyl group are limited, the principles are well-established with similar chiral building blocks. The predictable nature of this steric influence allows for the rational design of synthetic routes to complex molecules with multiple stereocenters.

Development of New Chemical Methodologies Facilitated by the Compound's Structure

The unique structural and electronic properties of 2-arylcyclopropylamines, including the 2,3-difluoro substituted variant, have the potential to facilitate the development of novel chemical methodologies. The strained cyclopropane ring can participate in ring-opening reactions, providing access to a variety of functionalized linear structures that might be difficult to synthesize through other means.

For example, under certain conditions, the cyclopropane ring can be opened to generate a 1,3-dipole equivalent, which can then undergo cycloaddition reactions to form five-membered rings. The presence of the difluorophenyl group can influence the reactivity and regioselectivity of such transformations.

Furthermore, the primary amine functionality serves as a versatile handle for a wide range of chemical transformations, including N-alkylation, N-arylation, acylation, and the formation of imines and enamines. The chiral nature of the amine can also be exploited in the development of new asymmetric catalytic methods, where the amine itself or a derivative thereof acts as a chiral ligand for a metal catalyst.

Contribution to the Diversity of Chemical Structures

The use of this compound as a chiral building block significantly contributes to the diversity of accessible chemical structures. The rigid cyclopropane scaffold provides a unique three-dimensional framework that is distinct from more common acyclic or larger ring systems.

The introduction of the difluorophenyl group offers several advantages:

Modulation of Physicochemical Properties: The fluorine atoms can significantly alter properties such as lipophilicity, metabolic stability, and pKa.

Novel Interactions: Fluorine can participate in non-covalent interactions, such as hydrogen bonds and halogen bonds, which can be crucial for molecular recognition and binding to biological targets.

By providing a synthetically accessible source of this unique combination of a chiral cyclopropane and a difluorinated aromatic ring, this compound enables the exploration of novel regions of chemical space. This is particularly valuable in the field of medicinal chemistry, where the ability to fine-tune the three-dimensional structure and electronic properties of a molecule is essential for optimizing its biological activity.

Future Research Directions

Exploration of Novel Biocatalytic Systems for Stereoselective Synthesis

The demand for enantiomerically pure chiral amines has driven the exploration of biocatalysis as a powerful tool in organic synthesis. nih.gov Future research should focus on developing novel biocatalytic systems for the stereoselective synthesis of 2-(2,3-difluorophenyl)cyclopropan-1-amine. Engineered enzymes, such as transaminases, amine dehydrogenases, and monoamine oxidases, have shown great promise in the asymmetric synthesis of chiral amines. nih.govyoutube.com

The development of biocatalytic methodologies for asymmetric cyclopropanation is also a burgeoning field. nih.gov While often relying on repurposed heme proteins, the engineering of other enzymes like tautomerases for cofactor-independent cyclopropanation highlights the potential for novel biocatalytic routes. nih.gov Future work could involve the directed evolution of enzymes to specifically accommodate the 2,3-difluorophenyl substrate, aiming for high diastereo- and enantioselectivity. Such biocatalytic processes often offer the advantages of mild reaction conditions, high selectivity, and reduced environmental impact compared to traditional chemical methods. nih.gov

Table 1: Potential Biocatalytic Approaches for Stereoselective Synthesis

| Biocatalytic Strategy | Enzyme Class | Potential Advantages |

| Asymmetric Amination | Transaminases, Amine Dehydrogenases | High enantioselectivity, mild conditions |

| Kinetic Resolution | Monoamine Oxidases | Access to one enantiomer from a racemic mixture |

| Asymmetric Cyclopropanation | Engineered Heme Proteins, Tautomerases | Direct formation of the cyclopropane (B1198618) ring with stereocontrol |

Development of More Efficient and Sustainable Synthetic Routes

Current synthetic methods for analogous compounds like 2-(3,4-difluorophenyl)cyclopropanamine often involve multiple steps, hazardous reagents such as sodium azide (B81097) for Curtius rearrangement, and environmentally unfriendly solvents. google.com A key future direction is the development of more efficient and sustainable synthetic routes to this compound. This aligns with the broader principles of green chemistry, aiming for processes that are safer, more cost-effective, and have a minimal environmental footprint. eurekalert.orgsciencedaily.com

Advanced Mechanistic Studies using Modern Spectroscopic and Computational Techniques

A thorough understanding of the reaction mechanisms governing the formation of this compound is essential for optimizing existing synthetic routes and designing new ones. Future research should employ a combination of modern spectroscopic techniques and computational modeling to elucidate the intricate details of the cyclopropanation and amination steps.

In-situ spectroscopic methods, such as ReactIR and process NMR, can provide real-time monitoring of reaction intermediates and kinetics. These experimental data, when coupled with density functional theory (DFT) calculations, can help to map out the potential energy surfaces of the reaction pathways. nih.govnih.govutdallas.edu Such studies can shed light on the transition state geometries, the role of catalysts, and the factors influencing stereoselectivity. researchgate.net Understanding the mechanistic manifold, including potential side reactions and off-cycle intermediates, is crucial for improving reaction efficiency and selectivity. nih.govutdallas.edu

Design of Next-Generation Chiral Catalysts Inspired by the Compound's Reactivity

The development of novel chiral catalysts is a cornerstone of asymmetric synthesis. youtube.com The unique electronic and steric properties of the 2,3-difluorophenyl group can inspire the design of next-generation chiral catalysts for asymmetric cyclopropanation and other transformations. Research in this area could focus on creating catalysts that can effectively control the stereochemistry of the cyclopropane ring formation. nih.govnih.govmdpi.comnih.gov

This could involve the synthesis of novel chiral ligands for transition metal catalysts (e.g., based on rhodium, copper, or cobalt) that can form a well-defined chiral pocket around the reacting substrates. nih.govnih.gov The design of these catalysts can be guided by computational modeling to predict their efficacy and selectivity. Furthermore, the development of organocatalysts, which are metal-free and often more robust, presents another promising avenue. miami.edu The insights gained from studying the reactivity of this compound and its precursors can provide valuable feedback for the iterative design and optimization of these new catalytic systems. cam.ac.uk

Expanding the Scope of Derivatization Reactions

To fully explore the potential of this compound as a building block in drug discovery and materials science, it is essential to expand the scope of its derivatization reactions. Future research should focus on developing a diverse portfolio of synthetic methodologies to introduce a wide range of functional groups onto the core scaffold.

This includes modifications at the amine functionality, such as acylation, alkylation, and arylation, to generate a library of amides, secondary and tertiary amines. Additionally, reactions targeting the aromatic ring, such as further substitutions, could lead to novel analogs with altered electronic and lipophilic properties. nih.govnih.govrsc.orgresearchgate.net The development of robust and versatile synthetic protocols for these derivatizations will be crucial for structure-activity relationship (SAR) studies and the generation of new chemical entities with tailored properties. acs.org

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-(2,3-difluorophenyl)cyclopropan-1-amine, and how do reaction conditions influence enantiomeric purity?

- Methodological Answer : The compound is synthesized via cyclopropanation of 2,3-difluorostyrene derivatives using transition-metal catalysts (e.g., palladium) or Simmons–Smith reagents. Enantioselective synthesis requires chiral auxiliaries or catalysts, such as Rh(II)-based systems, to control stereochemistry. Post-synthesis, chiral resolution via HPLC with amylose-based columns or enzymatic kinetic resolution ensures enantiopurity .

- Key Variables : Temperature (0–25°C), solvent polarity (dichloromethane vs. THF), and catalyst loading (0.5–5 mol%) significantly impact yield (40–85%) and enantiomeric excess (70–99%) .

Q. How is the structure of this compound characterized, and what analytical techniques validate its purity?

- Methodological Answer :

- NMR : H/F NMR confirms cyclopropane ring geometry and fluorine substitution patterns.

- MS : High-resolution mass spectrometry (HRMS) validates the molecular formula (CHFN, MW: 169.17 g/mol).

- HPLC : Chiral stationary phases (e.g., Chiralpak IA) assess enantiopurity (>98% ee) .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer : In vitro assays reveal dose-dependent inhibition of monoamine oxidase B (MAO-B) (IC: 0.8–2.3 µM) and serotonin reuptake (SERT, IC: 1.5–4.1 µM). Receptor binding studies (e.g., radioligand displacement) show moderate affinity for σ-1 receptors (K: 120–180 nM) .

- Experimental Design : Cell-based assays (HEK293 or SH-SY5Y lines) with positive controls (e.g., clorgyline for MAO-B) and fluorescence polarization for real-time binding kinetics .

Advanced Research Questions

Q. How do steric and electronic effects of 2,3-difluorophenyl substitution influence cyclopropane ring strain and pharmacological activity?

- Methodological Answer :

- Computational Analysis : Density functional theory (DFT) calculates ring strain (~27 kcal/mol) and Mulliken charges to predict reactivity. Fluorine’s electron-withdrawing effect reduces amine basicity (pK: ~8.5 vs. 10.2 for non-fluorinated analogs) .

- Bioactivity Correlation : Lower basicity enhances blood-brain barrier permeability (logP: 1.9 vs. 2.4 for 3,4-difluoro analog), as confirmed by PAMPA assays .

Q. What strategies resolve contradictions in reported receptor binding data across studies?

- Methodological Answer : Discrepancies in K values (e.g., σ-1 receptor: 120–350 nM) arise from assay conditions (buffer pH, temperature) or enantiomer-specific effects. Resolve via:

- Enantiomer-Specific Testing : Separate (1R,2S) and (1S,2R) enantiomers using preparative SFC .

- Standardized Protocols : Use uniform cell lines (e.g., CHO-K1 expressing human receptors) and ligand concentrations (1–10 µM) .

Q. How can predictive modeling optimize the compound’s pharmacokinetic profile?

- Methodological Answer :

- ADMET Prediction : SwissADME or ADMETlab2.0 estimate hepatic clearance (CL: 12–18 mL/min/kg) and CYP450 inhibition risk (CYP2D6 IC: 5–8 µM).